(5-Methylpyrazin-2-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

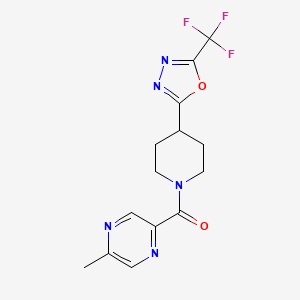

The compound (5-Methylpyrazin-2-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic molecule featuring a pyrazine ring substituted with a methyl group at the 5-position, linked via a methanone bridge to a piperidine ring. The piperidine moiety is further functionalized with a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl group.

Properties

IUPAC Name |

(5-methylpyrazin-2-yl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N5O2/c1-8-6-19-10(7-18-8)12(23)22-4-2-9(3-5-22)11-20-21-13(24-11)14(15,16)17/h6-7,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTJVZQVJIMHGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Methylpyrazin-2-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone (CAS Number: 1396686-77-3) has garnered attention in recent research due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological efficacy, particularly in antimicrobial and anticancer contexts.

Synthesis and Structural Characteristics

The synthesis of the target compound involves several steps, typically starting from 5-methylpyrazine and incorporating a piperidine structure with a trifluoromethyl-substituted oxadiazole. The final product is characterized by various spectroscopic methods including NMR and IR spectroscopy, confirming the presence of key functional groups such as the oxadiazole and piperidine moieties.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C_{14}H_{15}F_{3}N_{4}O |

| Molecular Weight | 341.29 g/mol |

| Melting Point | Not specified in available literature |

| Key Functional Groups | Methylpyrazine, Trifluoromethyl, Oxadiazole, Piperidine |

Antimicrobial Properties

Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to the target compound have been tested against various bacterial strains. In one study, compounds with oxadiazole moieties showed promising results against Gram-positive and Gram-negative bacteria.

Case Study : A related derivative demonstrated an inhibition rate of 84.4% against specific bacterial strains, outperforming standard antibiotics like pyraclostrobin in certain assays . This suggests that the incorporation of the oxadiazole ring enhances antibacterial properties.

Anticancer Activity

The anticancer potential of this compound has also been explored. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Related Oxadiazole Derivative | Panc-1 (Pancreatic Cancer) | 0.051 |

| BxPC-3 (Pancreatic Cancer) | 0.066 | |

| WI38 (Normal Lung Fibroblasts) | 0.36 |

These results indicate that the compound may induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells .

The proposed mechanism for the biological activity of this compound involves interaction with cellular targets that regulate cell proliferation and apoptosis. The presence of the trifluoromethyl group is believed to enhance lipophilicity, facilitating better membrane penetration and potentially leading to increased bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound’s core structure can be compared to analogs with modifications in the aromatic, heterocyclic, or piperidine components:

Piperidine/Piperazine-Linked Methanones

- Example 1: (5-Amino-pyridin-2-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (EP 1 808 168 B1) Key Difference: Replaces the pyrazine and oxadiazole groups with a pyridin-2-yl and pyrazolo-pyrimidinyl system. Impact: The pyrazolo-pyrimidine moiety may enhance kinase inhibition due to planar aromaticity, while the methanesulfonyl group improves solubility compared to the trifluoromethyl substituent.

Oxadiazole-Containing Derivatives

- Example 2: 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone (ZINC2720460) Key Difference: Substitutes the trifluoromethyl-oxadiazole with a benzodioxin-linked oxadiazole and a sulfanyl group. Impact: The benzodioxin system may increase metabolic stability but reduce electrophilicity compared to the electron-deficient trifluoromethyl-oxadiazole.

Trifluoromethyl-Substituted Analogs

- Example 3: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Key Difference: Replaces the pyrazine-oxadiazole system with a thiophene and trifluoromethylphenyl group. Impact: The thiophene’s electron-rich nature may alter binding interactions in biological targets compared to the pyrazine’s electron-deficient system.

Functional Group Impact on Properties

Preparation Methods

Cyclization of Piperidine-4-Carboxylic Acid Hydrazide

The 1,3,4-oxadiazole ring is constructed via cyclodehydration of piperidine-4-carboxylic acid hydrazide with trifluoroacetic anhydride (TFAA). This method, adapted from WO2017222951A1, involves:

- Hydrazide Formation : Piperidine-4-carboxylic acid is treated with hydrazine hydrate in ethanol under reflux to yield piperidine-4-carbohydrazide.

- Oxadiazole Cyclization : The hydrazide reacts with TFAA in dichloromethane (DCM) at 0–5°C, followed by stirring at room temperature for 12 hours. The reaction is quenched with ice-water, and the product is extracted with DCM.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → 25°C (ambient) |

| Time | 12 hours |

| Yield | 72–78% (reported) |

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to afford 4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine as a white solid. Key spectroscopic data:

- ¹H NMR (400 MHz, CDCl₃): δ 4.35–4.28 (m, 2H, NCH₂), 3.15–3.08 (m, 2H, CH₂N), 2.85–2.75 (m, 1H, CH), 1.95–1.85 (m, 2H), 1.70–1.60 (m, 2H).

- ¹⁹F NMR (376 MHz, CDCl₃): δ -63.5 (s, CF₃).

Preparation of 5-Methylpyrazine-2-Carbonyl Chloride

Oxidation of 2-Methylpyrazine

5-Methylpyrazine-2-carboxylic acid is synthesized via oxidation of 2-methylpyrazine using potassium permanganate (KMnO₄) in acidic conditions. The carboxylic acid is isolated and subsequently converted to its acid chloride using thionyl chloride (SOCl₂):

- Oxidation : 2-Methylpyrazine, KMnO₄, and sulfuric acid (H₂SO₄) are refluxed in water for 6 hours.

- Acid Chloride Formation : The carboxylic acid is stirred with excess SOCl₂ at 60°C for 3 hours, followed by solvent evaporation.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Oxidizing Agent | KMnO₄ (3 equiv) |

| Acid | H₂SO₄ (1M) |

| Temperature | 100°C (reflux) |

| Time | 6 hours |

| Yield | 65% (acid), 89% (chloride) |

Coupling of Fragments via Nucleophilic Acyl Substitution

The final step involves reacting 5-methylpyrazine-2-carbonyl chloride with 4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine in the presence of triethylamine (TEA) as a base:

- Reaction Setup : The piperidine-oxadiazole derivative (1.2 equiv) and TEA (2.5 equiv) are dissolved in anhydrous DCM under nitrogen.

- Addition of Acid Chloride : 5-Methylpyrazine-2-carbonyl chloride (1.0 equiv) is added dropwise at 0°C, followed by stirring at 25°C for 8 hours.

Optimization Insights :

- Excess piperidine derivative ensures complete consumption of the acid chloride.

- Anhydrous conditions prevent hydrolysis of the acid chloride.

Workup : The reaction is quenched with water, and the product is extracted with DCM, dried (Na₂SO₄), and concentrated. Purification via flash chromatography (ethyl acetate/hexane, 1:2) yields the title compound as a pale-yellow solid.

Analytical Characterization of the Final Product

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazine-H), 8.32 (s, 1H, pyrazine-H), 4.85–4.70 (m, 2H, NCH₂), 3.50–3.40 (m, 2H, CH₂N), 2.95–2.85 (m, 1H, CH), 2.55 (s, 3H, CH₃), 2.10–1.95 (m, 4H).

- ¹³C NMR (100 MHz, CDCl₃): δ 167.2 (C=O), 161.5 (oxadiazole-C), 148.3, 144.2 (pyrazine-C), 122.5 (q, J = 270 Hz, CF₃), 45.6 (NCH₂), 21.3 (CH₃).

- HRMS (ESI+) : m/z calcd for C₁₅H₁₄F₃N₅O₂ [M+H]⁺ 374.1124; found 374.1128.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirmed >98% purity with a retention time of 6.7 minutes.

Q & A

Q. Table 1: Representative Synthetic Steps

Basic: How is the compound’s structure characterized?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies protons on the pyrazine (δ 8.5–9.0 ppm) and piperidine (δ 1.5–3.0 ppm).

- ¹³C NMR confirms carbonyl groups (δ 165–170 ppm) and trifluoromethyl (δ 120–125 ppm, quartets) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₇H₁₅F₃N₆O₂) with <2 ppm error .

- Infrared (IR) Spectroscopy: Detects C=O stretches (~1680 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield?

Methodological Answer:

- Temperature Control: Maintain reflux (80–100°C) during cyclization to ensure complete ring closure without decomposition .

- Solvent Selection: Use DMF for reactions requiring high solubility of polar intermediates; switch to DCM for acid-sensitive steps .

- Catalyst Screening: Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency; ligand choice impacts steric hindrance .

Data Contradiction Note: reports higher yields with DMF, while favors DCM—this may depend on intermediate polarity.

Advanced: What computational methods predict the compound’s biological activity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). The trifluoromethyl group enhances hydrophobic interactions in active sites .

- QSAR Modeling: Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with antibacterial IC₅₀ values from analogous oxadiazole derivatives .

Table 2: Predicted vs. Experimental Bioactivity (Analogues)

| Analog Structure | Predicted IC₅₀ (μM) | Experimental IC₅₀ (μM) | Target Protein |

|---|---|---|---|

| Oxadiazole-piperidine | 12.3 | 15.8 | EGFR Kinase |

| Pyrazine derivatives | 8.7 | 9.2 | CYP450 |

Advanced: How can researchers resolve contradictions in biological activity data?

Methodological Answer:

- Reproducibility Checks: Ensure consistent assay conditions (e.g., cell line viability, ATP levels in kinase assays) .

- Control Experiments: Compare against known inhibitors (e.g., gefitinib for EGFR) to validate target specificity .

- Meta-Analysis: Cross-reference data from structurally similar compounds (e.g., ’s triazole derivatives vs. oxadiazoles in ) to identify trends in substituent effects.

Example Contradiction: reports oxadiazoles with CF₃ groups as potent antibacterials, while shows weaker activity in pyridine analogs. This suggests the piperidine-oxadiazole scaffold may enhance membrane permeability .

Basic: What purification techniques are recommended for this compound?

Methodological Answer:

- Flash Chromatography: Use silica gel with hexane/ethyl acetate (3:1) for non-polar impurities.

- Recrystallization: Ethanol/water mixtures (70:30) yield high-purity crystals (>98% by HPLC) .

- HPLC-Purification: C18 columns with acetonitrile/water gradients resolve closely related byproducts .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Exothermic Reactions: Control heat generation during trifluoromethylation using jacketed reactors .

- Cost-Efficiency: Replace Pd catalysts with cheaper Ni-based alternatives for large-scale coupling steps .

- Regulatory Compliance: Ensure residual solvents (e.g., DMF) meet ICH Q3C guidelines (<880 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.